2-Methoxy-4-(naphthalen-1-yl)phenol CAS number and structure
2-Methoxy-4-(naphthalen-1-yl)phenol CAS number and structure
An In-Depth Technical Guide to 2-Methoxy-4-(naphthalen-1-yl)phenol: Synthesis, Properties, and Therapeutic Potential
Executive Summary
2-Methoxy-4-(naphthalen-1-yl)phenol is a unique phenolic compound featuring a guaiacol moiety directly linked to a naphthalene ring. While this specific molecule is not extensively cataloged in commercial or chemical databases, its structure represents a compelling fusion of two pharmacologically significant scaffolds. The naphthalene group is a cornerstone of various therapeutic agents, including the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen[1], and is explored for antimicrobial applications[2]. The guaiacol (2-methoxyphenol) core is a well-established antioxidant and a building block for numerous bioactive molecules[3][4][5].
This guide provides a comprehensive technical overview for researchers and drug development professionals. Due to the compound's novelty, we present a robust, proposed synthesis pathway based on established palladium-catalyzed cross-coupling reactions. We further extrapolate its physicochemical properties and explore its potential therapeutic applications by analyzing the well-documented activities of its constituent moieties. This document serves as a foundational resource, offering both theoretical grounding and practical, field-proven methodologies to stimulate further investigation into this promising chemical entity.
Compound Identification and Structure
As of this guide's publication, a specific CAS number for 2-Methoxy-4-(naphthalen-1-yl)phenol has not been assigned in major chemical databases. The structure consists of a naphthalene ring attached at its 1-position to the 4-position of a 2-methoxyphenol (guaiacol) ring.
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IUPAC Name: 2-Methoxy-4-(naphthalen-1-yl)phenol
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Molecular Formula: C₁₇H₁₄O₂
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Chemical Structure:
Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most efficient and modular route to synthesize 2-Methoxy-4-(naphthalen-1-yl)phenol is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and tolerance of diverse functional groups. The strategy involves coupling a boronic acid (or ester) derivative of one aromatic ring with a halide of the other, catalyzed by a palladium complex.
The causality behind this choice rests on the reaction's high yields and specificity, which minimizes the need for extensive purification of byproducts. The self-validating nature of this protocol lies in its well-understood mechanism, allowing for predictable outcomes and troubleshooting.
Experimental Protocol: Synthesis of 2-Methoxy-4-(naphthalen-1-yl)phenol
This protocol details the coupling of 4-Bromo-2-methoxyphenol with Naphthalene-1-boronic acid.
Materials:
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4-Bromo-2-methoxyphenol (1.0 eq)
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Naphthalene-1-boronic acid (1.2 eq)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
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Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
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Toluene (solvent)
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Water (co-solvent, deoxygenated)
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Argon or Nitrogen gas supply
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Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
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Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxyphenol (1.0 eq), Naphthalene-1-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
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Catalyst Pre-mixing: In a separate vial, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add a small amount of toluene and swirl gently for 1-2 minutes. The SPhos ligand is chosen for its proven efficacy in activating the palladium catalyst for challenging cross-coupling reactions.
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Reaction Assembly: Add the catalyst pre-mixture to the Schlenk flask.
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Solvent Addition: Add toluene and deoxygenated water to the flask to create a 10:1 toluene:water solvent system. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reactant (4-Bromo-2-methoxyphenol).
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Inerting the Atmosphere: Seal the flask and subject it to three cycles of vacuum-backfill with argon or nitrogen gas. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
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Heating and Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methoxy-4-(naphthalen-1-yl)phenol.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for synthesizing 2-Methoxy-4-(naphthalen-1-yl)phenol.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-Methoxy-4-(naphthalen-1-yl)phenol. These values are estimated based on its structure and are intended to guide experimental design.
| Property | Predicted Value | Rationale / Method |
| Molecular Weight | 250.29 g/mol | Calculated from Molecular Formula (C₁₇H₁₄O₂) |
| XLogP3 | ~4.5 - 5.0 | High lipophilicity due to the large, nonpolar naphthalene ring system. |
| Hydrogen Bond Donors | 1 | From the phenolic hydroxyl (-OH) group. |
| Hydrogen Bond Acceptors | 2 | From the oxygen atoms in the hydroxyl and methoxy groups. |
| Rotatable Bond Count | 2 | The C-C bond linking the rings and the C-O bond of the methoxy group. |
| pKa (Acidic) | ~9.5 - 10.0 | Typical for a phenolic hydroxyl group, slightly influenced by the aryl substituent. |
| Appearance | Off-white to pale yellow solid | Predicted based on similar polycyclic aromatic phenols. |
| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM) | Predicted based on its lipophilic character. |
Potential Applications in Research and Drug Development
The therapeutic potential of 2-Methoxy-4-(naphthalen-1-yl)phenol can be inferred from the known biological activities of its core structures. This hybrid molecule is a prime candidate for investigation in oncology, inflammation, and infectious diseases.
Anti-Inflammatory Activity via STAT3 Inhibition
Mechanistic Insight: Chronic inflammation is a driver of many diseases, including cancer and autoimmune disorders. The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is a critical regulator of inflammatory responses. A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to alleviate liver sepsis in mice by inhibiting the phosphorylation of STAT3[6]. This inhibition prevents the downstream expression of pro-inflammatory cytokines like IL-6 and TNF-α.
Given the shared 2-methoxyphenol core, it is highly plausible that 2-Methoxy-4-(naphthalen-1-yl)phenol could act as a novel inhibitor of the JAK-STAT pathway. The naphthalene moiety may enhance binding affinity to the STAT3 protein, potentially leading to improved potency.
Signaling Pathway Diagram: Potential Inhibition of STAT3
Caption: Potential mechanism of action via inhibition of the JAK/STAT3 signaling pathway.
Antioxidant and Antimicrobial Properties
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Antioxidant Potential: Phenolic compounds are inherently antioxidant due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. Schiff base derivatives of vanillin (a related 2-methoxyphenol) have demonstrated promising antioxidant activity against DPPH[3]. This intrinsic property could be valuable in diseases associated with oxidative stress.
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Antimicrobial Scaffold: The naphthalene ring is present in numerous compounds with demonstrated activity against bacteria and fungi[2]. The combination of a phenol, known for its antiseptic properties, with a naphthalene scaffold suggests that 2-Methoxy-4-(naphthalen-1-yl)phenol should be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic microbes.
Conclusion
2-Methoxy-4-(naphthalen-1-yl)phenol stands as a promising yet underexplored molecule for drug discovery. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can readily access this compound for biological evaluation. Its structural design, combining the proven anti-inflammatory and antioxidant guaiacol core with the versatile naphthalene scaffold, provides a strong rationale for investigating its efficacy in oncology and infectious diseases. This guide offers the foundational knowledge and practical protocols necessary to unlock the potential of this novel chemical entity.
References
- PubChemLite. 2-methoxy-4-(methyl-naphthalen-1-ylmethyl-hydrazonomethyl)-phenol.
- ResearchGate. Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1).
- ChemicalBook. 2-Methoxynaphthalene synthesis.
- Benchchem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
- ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- PubMed. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation.
- Sigma-Aldrich. 2-METHOXY-4-(NAPHTHALEN-2-YLIMINOMETHYL)-PHENOL AldrichCPR.
- PMC. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat.
- Benchchem. A Technical Guide to the Core Research Applications of 2-Methoxynaphthalene.
- Benchchem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
- International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
